

Application Notes and Protocols for FRET Imaging using C6-NBD-PC

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Compound of Interest

Compound Name: C6-Nbd-PC

Cat. No.: B1258141

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the fluorescently labeled phospholipid, **C6-NBD-PC** (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine), for Förster Resonance Energy Transfer (FRET) imaging in live cells. This technique is a powerful tool for studying membrane dynamics, including lipid-protein interactions, membrane fusion, and the lateral organization of lipids in cellular membranes.

Introduction to C6-NBD-PC in FRET Imaging

C6-NBD-PC is a widely used fluorescent lipid analog where the NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore is attached to the end of the sn-2 acyl chain. The NBD moiety can function as either a FRET donor or acceptor, depending on the paired fluorophore. A common and effective FRET pairing utilizes **C6-NBD-PC** as the donor and a rhodamine-labeled lipid, such as N-(Lissamine rhodamine B sulfonyl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (N-Rh-PE), as the acceptor.[1] FRET is a non-radiative energy transfer process that occurs when the donor and acceptor fluorophores are in close proximity (typically 1-10 nm).[2] The

efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET an exquisite tool for measuring molecular-level distances in biological systems.[3]

In the context of cell membranes, FRET between lipid analogs like **C6-NBD-PC** and N-Rh-PE can be used to monitor processes that alter the distance between these probes. For example, membrane fusion between a labeled and an unlabeled vesicle population will lead to a decrease in the surface density of the probes, increasing the average distance between them and thus decreasing FRET efficiency.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the **C6-NBD-PC** and N-Rh-PE FRET pair.

Parameter	Value	Notes
C6-NBD-PC (Donor)		
Excitation Maximum	~467 nm	[4]
Emission Maximum	~538 nm	[4]
N-Rh-PE (Acceptor)		
Excitation Maximum	~560 nm	
Emission Maximum	~583 nm	
FRET Pair		
Recommended Donor Concentration	0.5 - 2.0 mol%	In relation to total lipid concentration.
Recommended Acceptor Concentration	0.5 - 2.5 mol%	In relation to total lipid concentration.[5][6]
Förster Radius (R_0)	~4.6 - 6.0 nm	The Förster radius for the NBD/Rhodamine pair is in this range. The exact value can vary with the local environment.[1][7]

Experimental Protocols

I. Cell Culture and Labeling with C6-NBD-PC and N-Rh-PE

This protocol details the labeling of live, adherent mammalian cells for FRET microscopy.

Materials:

- Adherent mammalian cells (e.g., CHO, HeLa)
- Glass-bottom imaging dishes or coverslips
- Complete cell culture medium

- Phosphate-buffered saline (PBS)
- **C6-NBD-PC** stock solution (1 mg/mL in ethanol or chloroform)
- N-Rh-PE stock solution (1 mg/mL in chloroform)
- Bovine Serum Albumin (BSA), fatty acid-free
- Live-cell imaging buffer (e.g., HBSS or phenol red-free DMEM)

Procedure:

- Cell Seeding: Seed cells onto glass-bottom imaging dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
- Preparation of Labeling Solution:
 - In a glass vial, combine the desired amounts of **C6-NBD-PC** and N-Rh-PE stock solutions. A typical final concentration for each probe in the cell suspension is 1-5 μM .
 - Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
 - Resuspend the lipid film in a small volume of ethanol or DMSO.
 - Prepare a 1% BSA solution in live-cell imaging buffer.
 - Add the lipid solution dropwise to the BSA solution while vortexing to facilitate the formation of a lipid-BSA complex. This helps in the efficient delivery of the lipids to the cells.
- Cell Labeling:
 - Wash the cells twice with pre-warmed PBS.
 - Replace the PBS with the prepared labeling solution.

- Incubate the cells at 37°C and 5% CO₂ for 15-30 minutes. The optimal incubation time may vary depending on the cell type and should be determined empirically.
- Washing:
 - Aspirate the labeling solution.
 - Wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound probes.
- Imaging: Immediately proceed to the FRET imaging protocol. The cells should be maintained in live-cell imaging buffer during the imaging session.

II. FRET Imaging using Sensitized Emission Microscopy

This protocol describes the acquisition of images required for the calculation of FRET efficiency using the sensitized emission method. This involves capturing images in three different channels: the donor channel, the acceptor channel, and the FRET channel.

Microscope Setup:

- An inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).
- Filter sets appropriate for the donor (**C6-NBD-PC**) and acceptor (N-Rh-PE).
 - Donor Channel: Excitation ~470 nm, Emission ~525/50 nm
 - Acceptor Channel: Excitation ~560 nm, Emission ~607/70 nm
- A beam splitter suitable for multi-channel imaging.

Image Acquisition Sequence:

For accurate FRET calculation, three images are required:

- Donor Image (IDD): Excite with the donor excitation wavelength (~470 nm) and collect emission through the donor emission filter (~525/50 nm). This image represents the

fluorescence of the donor.

- **Acceptor Image (IAA):** Excite with the acceptor excitation wavelength (~560 nm) and collect emission through the acceptor emission filter (~607/70 nm). This image represents the fluorescence of the acceptor.
- **FRET Image (IDA):** Excite with the donor excitation wavelength (~470 nm) and collect emission through the acceptor emission filter (~607/70 nm). This image captures the sensitized emission of the acceptor due to FRET.

Control Samples:

To correct for spectral bleed-through, it is essential to image two control samples:

- **Donor-only sample:** Cells labeled only with **C6-NBD-PC**.
- **Acceptor-only sample:** Cells labeled only with N-Rh-PE.

III. Data Analysis: Calculation of Corrected FRET (cFRET)

The raw FRET image (IDA) contains contributions from both true FRET and spectral bleed-through (crosstalk). To obtain an accurate measure of FRET, these bleed-through components must be subtracted.^{[8][9]}

1. Determine Bleed-through Coefficients:

- **Donor Bleed-through (d):** Image the donor-only sample using the FRET channel settings (IDA) and the donor channel settings (IDD). The donor bleed-through is the ratio of the signal in the FRET channel to the signal in the donor channel.
 - $d = \text{IDA (donor-only)} / \text{IDD (donor-only)}$
- **Acceptor Bleed-through (a):** Image the acceptor-only sample using the FRET channel settings (IDA) and the acceptor channel settings (IAA). The acceptor bleed-through is the ratio of the signal in the FRET channel to the signal in the acceptor channel.
 - $a = \text{IDA (acceptor-only)} / \text{IAA (acceptor-only)}$

2. Calculate Corrected FRET (FRET_c):

For the experimental sample containing both donor and acceptor, the corrected FRET signal (FRET_c) can be calculated on a pixel-by-pixel basis using the following equation:

$$\text{FRET}_c = \text{IDA} - (d \times \text{IDD}) - (a \times \text{IAA})$$

Where:

- IDA is the intensity in the FRET channel of the experimental sample.
- IDD is the intensity in the donor channel of the experimental sample.
- IAA is the intensity in the acceptor channel of the experimental sample.
- d and a are the determined bleed-through coefficients.

3. Normalize Corrected FRET (NFRET):

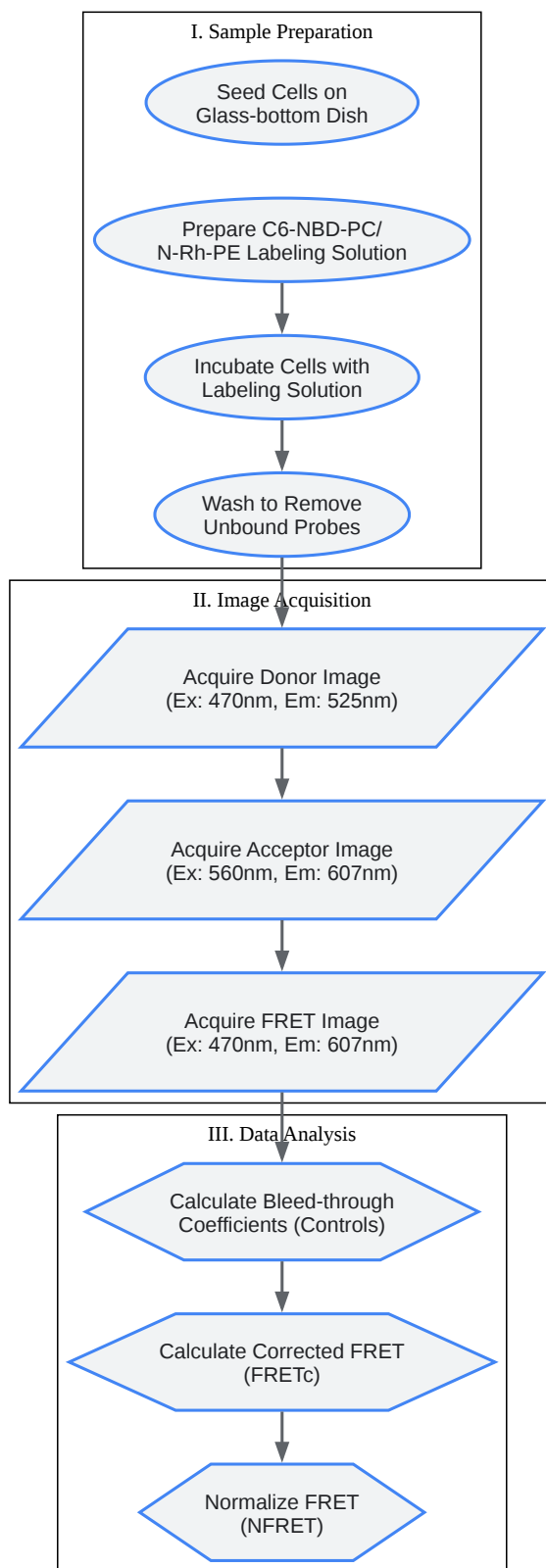
To account for variations in probe concentration, the corrected FRET signal is often normalized. A common normalization method is:

$$\text{NFRET} = \text{FRET}_c / (\text{FRET}_c + \text{IDD})$$

This normalized FRET value provides a relative measure of FRET efficiency.

Visualizations

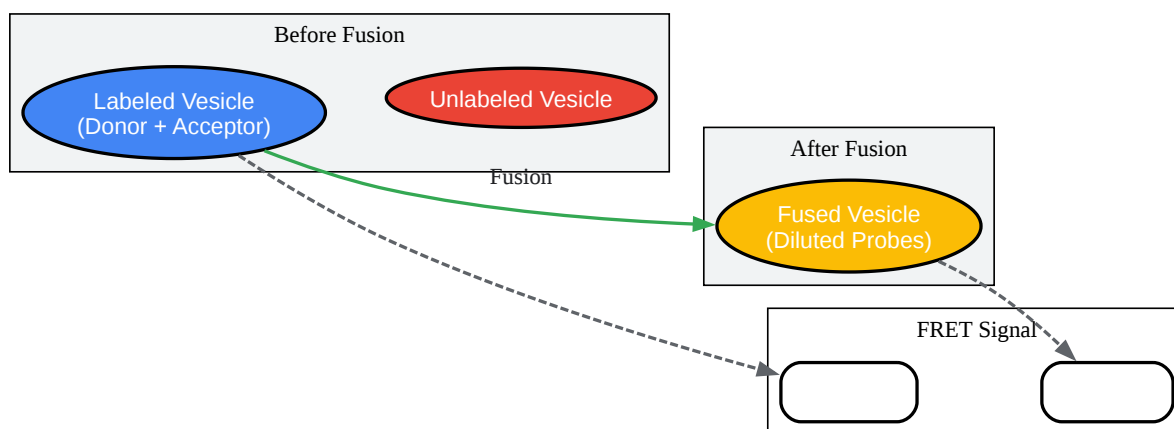
Experimental Workflow for C6-NBD-PC FRET Imaging



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Caption: Step-by-step workflow for **C6-NBD-PC** FRET imaging.

Signaling Pathway Example: Membrane Fusion



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Caption: FRET signal changes during membrane fusion.

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